AZ12672857
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Overview
Description
AZ12672857: is a chemical compound known for its inhibitory effects on EphB4 and Src kinases. It has shown significant potential in scientific research due to its ability to inhibit cell proliferation and autophosphorylation in various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ12672857 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and consistency. This involves large-scale synthesis using optimized reaction conditions, followed by purification processes such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
AZ12672857 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
AZ12672857 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell proliferation and differentiation studies.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit key kinases involved in tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
AZ12672857 exerts its effects by inhibiting the activity of EphB4 and Src kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound disrupts these pathways, leading to reduced cell proliferation and increased cell death in certain cell types .
Comparison with Similar Compounds
Similar Compounds
A-770041: Another kinase inhibitor with similar targets.
PP121: Known for its inhibitory effects on multiple kinases.
BT424: A compound with comparable kinase inhibition properties.
Uniqueness
AZ12672857 stands out due to its high potency and selectivity for EphB4 and Src kinases. Its ability to inhibit cell proliferation at very low concentrations (IC50 of 2 nM for Src-transfected 3T3 cells) makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-N-(3,5-dimorpholin-4-ylphenyl)-4-N-(1H-indazol-4-yl)-4-N-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N8O2/c1-32(24-4-2-3-23-22(24)18-28-31-23)25-5-6-27-26(30-25)29-19-15-20(33-7-11-35-12-8-33)17-21(16-19)34-9-13-36-14-10-34/h2-6,15-18H,7-14H2,1H3,(H,28,31)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFGDTPACJHLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC=C1)NC2=CC(=CC(=C2)N3CCOCC3)N4CCOCC4)C5=CC=CC6=C5C=NN6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.